Heptan-3-amine hydrochloride
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Overview
Description
Heptan-3-amine hydrochloride is a derivative of heptanamine, a seven-carbon amine. The hydrochloride salt form is commonly used due to its stability and solubility in water. This compound is primarily utilized as a chemical intermediate in the synthesis of various compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-3-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of heptan-3-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale reaction of heptan-3-amine with hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Heptan-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: It can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acid chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Alkylated amines or amides.
Oxidation Reactions: Amides or nitriles.
Reduction Reactions: Primary amines.
Scientific Research Applications
Heptan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of amine metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of heptan-3-amine hydrochloride involves its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Hexan-3-amine hydrochloride: A six-carbon analogue with similar chemical properties but different reactivity due to the shorter carbon chain.
Octan-3-amine hydrochloride: An eight-carbon analogue with increased hydrophobicity and different solubility characteristics.
Uniqueness: Heptan-3-amine hydrochloride is unique due to its optimal balance of hydrophobicity and solubility, making it a versatile intermediate in organic synthesis. Its seven-carbon chain provides a balance between reactivity and stability, distinguishing it from shorter or longer chain analogues.
Properties
IUPAC Name |
heptan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-3-5-6-7(8)4-2;/h7H,3-6,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNMTKYRAKUZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100911-65-7 |
Source
|
Record name | heptan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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